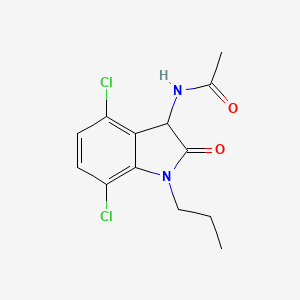![molecular formula C17H13N5O2S B4710252 N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B4710252.png)
N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide
Descripción general
Descripción
N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as PTB or PTB7, and it is synthesized using specific chemical methods.
Mecanismo De Acción
The mechanism of action of PTB is not fully understood, but it is believed to involve the binding of the compound to specific receptors or proteins in the body. This binding can lead to various biochemical and physiological effects, depending on the specific target.
Biochemical and Physiological Effects:
PTB has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in regulating pH in the body. Additionally, PTB has been shown to have anti-inflammatory and antitumor properties, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PTB in laboratory experiments is its high selectivity for certain metal ions, which allows for precise detection. However, the synthesis of PTB is complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and can degrade over time, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on PTB. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, researchers may explore the use of PTB as a tool for studying metal ion homeostasis in the body. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide, or PTB, is a chemical compound that has significant potential in scientific research. Its high selectivity for certain metal ions and various biochemical and physiological effects make it a valuable tool for detecting metal ions and developing new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
PTB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for detecting metal ions. PTB has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a valuable tool for detecting metal ions in biological samples.
Propiedades
IUPAC Name |
N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-25(24,14-9-5-2-6-10-14)21-16-19-17-18-12-11-15(22(17)20-16)13-7-3-1-4-8-13/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBLLLFRQOMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4710175.png)



![N-[4-(4-morpholinylmethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4710200.png)


![N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4710208.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4710218.png)
![dimethyl 5-[({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4710221.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4710231.png)
![1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4710236.png)
![4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4710248.png)
![N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4710259.png)